KPI-10 free base
CAS No.: 888032-58-4
Cat. No.: VC0006898
Molecular Formula: C₂₂H₂₂F₃N₅O₃
Molecular Weight: 461.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 888032-58-4 |
---|---|
Molecular Formula | C₂₂H₂₂F₃N₅O₃ |
Molecular Weight | 461.4 g/mol |
IUPAC Name | 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-8-methyl-4-oxo-7-[3-(propan-2-ylamino)azetidin-1-yl]quinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33) |
Standard InChI Key | MJMVUQNNSOBCGF-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O |
Canonical SMILES | CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O |
Research Findings and Applications
While specific research findings on KPI-10 free base are scarce, compounds with similar structures are often studied for their potential in drug development or as bioactive molecules. The method of primary target prediction based on chemical similarity and minimum structure requirements suggests that KPI-10 free base could be part of broader studies aimed at identifying new therapeutic targets .
Potential for Bioactivity
Bioactive molecules like KPI-10 free base are typically evaluated for their interactions with proteins or other macromolecules. The presence of fluorine and nitrogen atoms in its structure may indicate potential for biological activity, but detailed studies on its specific targets or effects are not readily available.
Future Research Directions
-
Synthesis and Characterization: Detailed synthesis protocols and characterization studies would provide essential insights into the compound's properties.
-
Biological Activity: Investigations into its biological activity, including potential therapeutic targets, would be crucial for understanding its potential applications.
-
Chemical Modifications: Exploring modifications to the compound's structure could reveal enhanced bioactivity or improved pharmacokinetic properties.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume